In Vitro Profiling: Weak Norepinephrine Transporter (NET) Inhibition Distinguishes N-Benzylnortropine from Potent Monoamine Reuptake Inhibitors
In a norepinephrine transporter (NET) binding assay using rat synaptosomes, N-Benzylnortropine exhibited an IC50 value of 1.94 µM (1,940 nM) [1]. This relatively weak affinity is a key differentiator from potent tropane-based NET inhibitors like Cocaine, which typically exhibit nanomolar potency at monoamine transporters [2]. This low activity suggests that the unadorned N-benzylnortropine scaffold is not a strong ligand for this target, making it a cleaner starting point for chemical optimization where off-target NET activity may be undesirable.
| Evidence Dimension | In vitro binding affinity (IC50) for the Norepinephrine Transporter (NET) |
|---|---|
| Target Compound Data | IC50 = 1,940 nM |
| Comparator Or Baseline | Cocaine (class representative for potent tropane-based NET inhibitors) |
| Quantified Difference | N-Benzylnortropine exhibits a >100-fold weaker affinity compared to potent tropane-based NET inhibitors (nanomolar range) |
| Conditions | [3H]norepinephrine binding assay in rat synaptosomes |
Why This Matters
This data allows researchers to select N-Benzylnortropine as a precursor with minimal inherent NET activity, reducing the risk of confounding polypharmacology in studies where a cleaner scaffold is required for target identification or lead optimization.
- [1] BindingDB. (2009). Affinity Data for N-Benzylnortropine (PrimarySearch_ki). View Source
- [2] Carroll, F. I., et al. (1991). Synthesis and Receptor Binding of N‐Substituted Tropane Derivatives. High‐Affinity Ligands for the Cocaine Receptor. Journal of Medicinal Chemistry. View Source
